1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate
Description
Pyrazolo[3,4-b]pyridine derivatives are heterocyclic scaffolds known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity. The target compound features a cyclopentyl group at position 1, a methyl group at position 4, and a 4-methylbenzenesulfonate ester at position 4.
Properties
IUPAC Name |
(1-cyclopentyl-4-methylpyrazolo[3,4-b]pyridin-6-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-7-9-16(10-8-13)26(23,24)25-18-11-14(2)17-12-20-22(19(17)21-18)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRURJRNCVMQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C=NN3C4CCCC4)C(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate (CAS No. 929975-59-7) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is , with a molecular weight of approximately 371.45 g/mol. The compound features a pyrazolo-pyridine core structure, which is known for its diverse biological activities.
Structural Information
| Property | Value |
|---|---|
| CAS Number | 929975-59-7 |
| Molecular Formula | C19H21N3O3S |
| Molecular Weight | 371.45 g/mol |
| IUPAC Name | 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate |
Pharmacological Properties
Research indicates that compounds with pyrazolo-pyridine structures exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazolo-pyridine derivatives have shown promise as inhibitors of various kinases involved in cancer progression. They may act by blocking signaling pathways critical for tumor growth and survival.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis.
The precise mechanisms by which 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate exerts its effects are still under investigation. However, it is hypothesized that:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways.
- Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades .
Case Studies and Research Findings
- Antitumor Activity : A study evaluating various pyrazole derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the pyrazolo-pyridine scaffold can enhance anticancer properties .
- Inhibition of Enzymatic Activity : Research indicated that certain pyrazole derivatives could inhibit enzymes associated with metabolic disorders, providing insights into their potential use in diabetes management .
- Neuroprotective Effects : Preliminary studies have suggested that compounds within this class may offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs from the evidence include:
Substituent Impact:
- Cyclopentyl vs. Methyl/Propyl : The cyclopentyl group in the target compound introduces steric bulk and lipophilicity compared to smaller alkyl groups (methyl, propyl) in analogs. This may reduce aqueous solubility but improve membrane permeability .
- Sulfonate Ester : Common in all analogs, this group is a hallmark of prodrug design, masking polar groups (e.g., hydroxyl) to enhance bioavailability.
Physicochemical and Predicted Properties
- Molecular Weight : The target compound’s cyclopentyl substituent increases molecular weight (~371.45) compared to 331.39 (trimethyl analog) and 359.44 (dimethyl-propyl analog) .
- Boiling Point : The dimethyl-propyl analog has a predicted boiling point of 543.2°C, suggesting thermal stability. Data for the cyclopentyl variant is lacking but expected to be higher due to increased molecular mass.
- pKa : The dimethyl-propyl analog’s pKa of 2.88 indicates weak acidity, likely from the sulfonate group. The cyclopentyl group may slightly alter electronic effects.
Functional and Pharmacological Implications
- Prodrug Potential: Sulfonate esters in analogs are hydrolyzed in vivo to release active metabolites. The cyclopentyl group may slow hydrolysis compared to methyl/propyl analogs, prolonging circulation.
- Antimicrobial Relevance: and highlight pyrazolo[3,4-b]pyridine derivatives (e.g., moxifloxacin) as fluoroquinolone antibiotics.
Q & A
Q. How do steric effects of the 4-methylbenzene-sulfonate group influence crystallinity?
- Methodological Answer : The sulfonate’s planarity and methyl group’s steric bulk reduce crystal symmetry, leading to monoclinic systems (e.g., space group ) with Z’ = 1. Crystallize from DCM/hexane to enhance lattice stability .
Safety and Stability Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
